molecular formula C10H8FN5O3 B1215118 Eflumast CAS No. 70977-46-7

Eflumast

Numéro de catalogue: B1215118
Numéro CAS: 70977-46-7
Poids moléculaire: 265.20 g/mol
Clé InChI: BKAPZKSRERAYQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Numéro CAS

70977-46-7

Formule moléculaire

C10H8FN5O3

Poids moléculaire

265.20 g/mol

Nom IUPAC

N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-2H-tetrazole-5-carboxamide

InChI

InChI=1S/C10H8FN5O3/c1-4(17)6-2-5(11)3-7(8(6)18)12-10(19)9-13-15-16-14-9/h2-3,18H,1H3,(H,12,19)(H,13,14,15,16)

Clé InChI

BKAPZKSRERAYQD-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2=NNN=N2)O

SMILES canonique

CC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2=NNN=N2)O

Autres numéros CAS

70977-46-7

Synonymes

eflumast
N-(2-hydroxy-3-acetyl-5-fluorophenyl)-5-carboxamido-1H-tetrazole
RP 42068
RP-42068
RP42068

Origine du produit

United States

Description

Historical Context of Eflumast (M&B 35268) Discovery and Its Genesis as a 5-Carboxy Tetrazole Derivative

This compound, also known by its developmental code M&B 35268, is an antiallergic agent that emerged from the research laboratories of May & Baker Limited. ncats.io May & Baker, a British chemical company founded in 1839, established a significant legacy in pharmaceutical discovery, including the development of the pioneering sulfonamide antibiotic, sulphapyridine (M&B 693), in 1937. who.int this compound's development occurred within this established environment of pharmaceutical innovation.

Chemically, this compound is identified as N-(2-hydroxy-3-acetyl-5-fluorophenyl)-5-carboxamido-1H-tetrazole. ncats.io Its structure is rooted in the class of 5-substituted 1H-tetrazoles. Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often investigated for their ability to act as a bioisosteric replacement for carboxylic acids. thieme-connect.com This substitution can offer similar biological activity while potentially improving physicochemical properties like metabolic stability. thieme-connect.comdergipark.org.tr The synthesis of 5-substituted 1H-tetrazoles is a well-explored area of organic chemistry, with numerous methods developed to create diverse molecular libraries for screening and research applications. scielo.org.zaresearchgate.netscispace.com

Rationale for Continued Scholarly Investigation of Unmarketed Chemical Entities in Pharmaceutical Science

The vast majority of chemical entities investigated by pharmaceutical companies never reach the market. Despite promising preclinical data, over 90% of drug candidates that enter clinical trials fail due to a lack of efficacy or other unfavorable characteristics discovered during human testing.

Despite this high attrition rate, the study of unmarketed compounds like this compound remains a valuable endeavor in academic and industrial research for several key reasons:

Understanding Biological Pathways: Investigating how these molecules interact with biological systems can provide crucial insights into the mechanisms of disease, even if the compound itself is not viable as a therapeutic.

Informing Future Drug Design: Analyzing the structure-activity relationships and the physicochemical properties of failed candidates helps medicinal chemists design future molecules with a higher probability of success.

Tool Compounds for Research: Unmarketed drugs can serve as valuable "tool compounds" in laboratory settings to probe the function of specific proteins or pathways.

Repurposing and New Applications: Further research can sometimes identify new therapeutic uses for a compound that were not originally considered, leading to its re-evaluation.

The extensive data generated during the initial discovery and preclinical phases of these compounds represents a significant resource that can be leveraged for continued scientific learning and advancement.

Overview of Research Paradigms Applied to Compounds with Established Preclinical Profiles

Once a compound like this compound has an established preclinical profile, it has undergone a rigorous initial screening process. This early phase of drug discovery typically involves several research paradigms to characterize the molecule's potential.

In Vitro Models: Initial testing is performed using in vitro (laboratory-based) models. For an antiasthmatic candidate, this would include:

Receptor Binding Assays: To determine the compound's affinity for its intended molecular target.

Cell-Based Assays: Using cell cultures to measure the compound's effect on cellular processes relevant to asthma and allergy, such as the release of inflammatory mediators from mast cells or eosinophils.

Enzyme Inhibition Assays: If the compound's mechanism involves inhibiting an enzyme, its potency and selectivity would be measured.

In Vivo Models: Compounds that show promise in vitro are then advanced to in vivo (animal) models. For antiasthmatic research, these often involve:

Allergen-Induced Bronchoconstriction Models: Guinea pigs or other rodents are commonly used to assess a compound's ability to prevent or reverse airway narrowing triggered by an allergen.

Inflammatory Models: Animal models that mimic the chronic airway inflammation characteristic of asthma are used to study a compound's anti-inflammatory effects over a longer duration.

These preclinical studies are designed to build a comprehensive profile of a drug candidate's activity and mechanism of action before it can be considered for human clinical trials.

Data Tables

Table 1: Chemical Compound Information for this compound

PropertyData
Official Name This compound
Synonyms M&B 35268, RP42068
Systematic Name 3'-ACETYL-5'-FLUORO-2'-HYDROXY-1H-TETRAZOLE-5-CARBOXANILIDE ncats.io
Molecular Formula C₁₀H₈FN₅O₃ ncats.io
Molecular Weight 265.20 g/mol ncats.io
Chemical Class 5-Carboxy tetrazole derivative
Therapeutic Class Antiallergic, Antiasthmatic ncats.io
Originator May & Baker Limited ncats.io

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Eflumast and Derivatives

Ligand-Based and Structure-Based Computational Drug Design Approaches

Computational drug design approaches are broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based approaches rely on information from known active molecules (ligands) to infer the structural and electronic features necessary for activity. nih.govmpg.de This can involve aligning active compounds and identifying common features or developing pharmacophore models. nih.govmpg.de Structure-based approaches, on the other hand, utilize the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) to design molecules that can bind effectively. nih.govmpg.de Techniques like molecular docking and dynamics simulations fall under this category. nih.govmpg.de Both ligand-based and structure-based methods can be applied to Eflumast and its derivatives to design new compounds with potentially enhanced activity or improved profiles. nih.govmpg.de Computational methods can significantly increase the hit rate in drug discovery compared to traditional high-throughput screening. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Insights

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein. monash.edunih.gov By calculating a scoring function, docking estimates the binding affinity between the ligand and the target. monash.edu For this compound, molecular docking studies could provide insights into how the compound interacts with its biological target(s) at the molecular level, identifying key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the ligand-target complex, accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can provide a more realistic picture of the binding process, assess the stability of the complex, and explore different conformational states. nih.gov Together, docking and dynamics simulations are powerful tools for understanding ligand-target interactions and guiding the design of improved derivatives. nih.govnih.gov

Pharmacophore Modeling and Conformational Analysis of this compound Analogues

Pharmacophore modeling aims to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) of a molecule that are necessary for its biological activity. monash.edunih.govlongdom.orgyoutube.com These models can be derived from a set of active ligands (ligand-based) or from the structure of the target binding site (structure-based). longdom.orgyoutube.com Pharmacophore models of this compound and its analogues can help to elucidate the critical features required for their antiallergic activity and can be used to virtually screen large databases of compounds to find new potential hits with similar activity profiles. nih.govyoutube.com Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds and the relative energies associated with these conformations. upenn.eduupenn.edulibretexts.org Understanding the preferred conformations of this compound and its analogues is important because the biologically active conformation is often the one that binds to the target. libretexts.org Computational methods like molecular mechanics can be used to calculate the energies of different conformers and identify the most stable ones. upenn.eduupenn.edu Analyzing the conformational landscape of this compound derivatives can provide valuable information for pharmacophore modeling and docking studies. upenn.eduupenn.edulibretexts.org

Compound Names and PubChem CIDs

Design and Investigation of Eflumast Analogs, Prodrugs, and Novel Chemical Entities

Strategies for Enhancing Target Selectivity and Potency through Structural Modification

Enhancing the target selectivity and potency of a chemical compound like Eflumast through structural modification is a fundamental aspect of medicinal chemistry. This process typically involves systematic alterations to the molecular structure to optimize its interaction with a specific biological target while minimizing off-target effects. Key strategies include Structure-Activity Relationship (SAR) studies, which are crucial for understanding how changes in chemical structure influence biological activity nih.gov.

Structural modifications can involve various approaches, such as:

Bioisosteric Replacement: Substituting functional groups with others that have similar physicochemical properties but may offer improved metabolic stability, altered electronic distribution, or different binding interactions. For example, the 5-substituted tetrazole ring, potentially present in this compound or its analogs, is known to be a bioisostere for the carboxylic acid group, possessing similar acidic properties and planarity but with increased lipophilicity and metabolic stability.

R-Group Optimization: Modifying substituent groups at various positions on the core scaffold to fine-tune interactions with the target binding site. This can involve varying the size, shape, electronic properties, and hydrogen bonding capabilities of the substituents.

Scaffold Hopping: Replacing the core molecular framework with a different one while retaining the key pharmacophoric elements necessary for target binding. This can lead to novel chemical entities with improved properties or intellectual property positioning.

These modifications are guided by experimental data from biological assays and can be supported by computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to predict the potential impact of structural changes on activity and selectivity nih.gov.

Exploration of Chemical Space Surrounding the this compound Molecular Core

Exploring the chemical space surrounding a molecular core, such as that of this compound, is essential for discovering novel active compounds and understanding the breadth of possible chemical structures with potential biological activity. Chemical space refers to the collection of all possible molecules that could exist, which is vast nih.gov. Exploration methods aim to navigate this space efficiently to identify promising candidates.

Approaches to exploring the chemical space around a known active core include:

Combinatorial Chemistry: Synthesizing large libraries of compounds by combining different building blocks in a systematic manner. This allows for the rapid generation of numerous analogs with variations at specific positions.

Virtual Screening and Computational Methods: Utilizing computational techniques to search large databases of existing compounds or to de novo design new molecules. Methods like "SAR by Space" leverage vast make-on-demand chemical spaces. Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be used to generate novel molecular structures with desired properties, enabling efficient exploration of chemical space. Variational Autoencoders (VAEs) also aid in systematic exploration while preserving chemical features.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind weakly to the target and then growing or linking these fragments to create higher-affinity ligands. This approach can reveal novel interactions within the binding site.

Chemoinformatic Analysis: Analyzing existing datasets of compounds and their activities to understand structural diversity, identify promising scaffolds, and visualize the relationships between chemical structure and biological activity.

These methods help researchers systematically investigate the structural variations around the this compound core, identifying analogs or novel entities with potentially improved potency, selectivity, or other desirable properties.

Prodrug Design Principles Applied to 5-Carboxy Tetrazole Scaffolds to Modulate Pharmacological Profile (Theoretical)

Prodrug design is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate by chemically modifying the active compound to an inactive or less active precursor that is converted in vivo to the active form. For compounds containing a 5-carboxy tetrazole scaffold, which functions as an acidic group and a bioisostere of a carboxylic acid, prodrug strategies can be employed to address issues such as poor absorption, limited solubility, or rapid metabolism.

Theoretical prodrug design principles applicable to a 5-carboxy tetrazole moiety include:

Masking the Acidic Proton: The acidic proton of the tetrazole can be masked by forming a labile ester or amide linkage. Ester prodrugs are commonly used for carboxylic acids and their bioisosteres to improve lipophilicity and membrane permeability, thereby enhancing oral absorption. These esters are typically cleaved by esterase enzymes in vivo to regenerate the active tetrazole.

Increasing Solubility: While tetrazoles are generally ionized at physiological pH, which aids water solubility, in some cases, increasing solubility further might be necessary for certain formulations (e.g., intravenous administration). This could involve forming water-soluble salts or attaching polar, temporary promoieties that are cleaved in vivo.

Targeting Specific Tissues or Cells: Prodrugs can be designed to be selectively activated in specific tissues or cells where the target is located. This can involve linking the tetrazole compound to a carrier molecule that is recognized by transporters or receptors on the target cells, or designing the prodrug to be a substrate for enzymes that are overexpressed in the target tissue.

The design of such prodrugs requires careful consideration of the chemical linkage, the nature of the promoiety, and the mechanism and kinetics of in vivo cleavage to ensure efficient release of the active compound at the desired site.

Synthesis and Evaluation of Metabolically Stabilized this compound Derivatives

Metabolic instability is a common issue in drug discovery that can lead to poor bioavailability and short duration of action. For compounds like this compound, identifying metabolically labile sites and designing derivatives that are more resistant to enzymatic degradation is crucial for improving their pharmacokinetic profile.

The process typically involves:

Identification of Labile Sites: Determining which parts of the this compound molecule are susceptible to metabolic transformation, primarily by liver enzymes (e.g., cytochrome P450 enzymes, esterases, amidases). This can be done through in vitro metabolism studies using liver microsomes or hepatocytes.

Rational Design of Metabolically Stabilized Derivatives: Based on the identified labile sites, structural modifications are designed to block or slow down the metabolic process. This might involve:

Replacing susceptible atoms or groups with bioisosteres that are more resistant to metabolism (e.g., replacing an oxidizable carbon with a nitrogen).

Introducing steric hindrance around the labile site to impede enzyme access.

Removing or modifying functional groups known to be hotspots for metabolism.

Synthesis of Derivatives: The designed metabolically stabilized analogs are synthesized using appropriate chemical routes.

Evaluation of Metabolic Stability: The synthesized derivatives are evaluated for their metabolic stability, typically using in vitro assays (e.g., incubation with liver microsomes or hepatocytes) to measure the rate of disappearance of the parent compound and the formation of metabolites. In vivo pharmacokinetic studies in animal models are then conducted to assess the impact of improved metabolic stability on parameters like half-life and exposure.

Advanced Research Methodologies and Data Science in Eflumast Research

High-Throughput Screening (HTS) Methodologies for Eflumast-Related Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds to identify "hits"—molecules that modulate a specific biological target. youtube.com In the context of this compound, HTS could be employed to explore new therapeutic avenues beyond its originally intended anti-asthmatic properties.

To achieve this, diverse compound libraries are essential. These collections can range from broad, diversity-based libraries to more focused sets of molecules. youtube.comyoutube.com For instance, a screening campaign for this compound-related compounds might utilize:

Diversity-Based Libraries: Large collections, such as the Maybridge screening collection with over 51,000 compounds or libraries from ChemDiv and Enamine, are designed to cover a wide chemical space. youtube.comyoutube.com Screening this compound analogs or derivatives against a panel of disease-relevant targets using these libraries could uncover entirely new activities.

Focused Screening Libraries: These are smaller, curated collections of compounds known to interact with specific target families, such as G-protein-coupled receptors (GPCRs), kinases, or ion channels. youtube.com Given this compound's role as an antiallergic agent, screening it against a library of known GPCRs or cytokine-related targets could elucidate its mechanism of action with greater precision.

Known Bioactives and FDA-Approved Drugs: Libraries like the Library of Pharmacologically Active Compounds (LOPAC) or the NIH Clinical Collection are invaluable for drug repurposing screens. youtube.com Testing this compound in conjunction with these compounds could identify synergistic interactions or new indications.

The HTS process for an this compound-focused campaign would involve developing a robust, cell-based or biochemical assay in a microplate format (typically 384- or 1536-well plates) to measure the compound's effect on the chosen target. youtube.com The "hit" rate, or the percentage of compounds showing significant activity, is often low, but these initial hits provide the starting point for further optimization. youtube.com

Library TypeDescriptionPotential Application in this compound ResearchExample Collections
Diversity-Based LibrariesLarge collections of structurally diverse small molecules designed to cover a broad chemical space. youtube.comyoutube.comTo identify novel biological targets and therapeutic areas for this compound analogs.ChemDiv (50K), Maybridge (51K+), Enamine Libraries youtube.comyoutube.com
Focused Screening LibrariesCurated sets of compounds designed to interact with specific protein families (e.g., kinases, GPCRs). youtube.comTo refine the mechanism of action by testing against specific targets relevant to allergic or inflammatory pathways.ChemDiv Kinase Libraries, GPCR-targeted libraries youtube.com
Known Bioactives/Repurposing LibrariesCollections of compounds with known biological activity, including approved drugs. youtube.comTo identify opportunities for repurposing this compound for new diseases or for use in combination therapies.LOPAC1280, NIH Clinical Collection, Selleckchem FDA-approved drug library youtube.com

Cheminformatics and Bioinformatics for Comprehensive Compound Characterization and Data Analysis

Cheminformatics and bioinformatics are critical for making sense of the vast datasets generated during drug discovery. For a compound like this compound, these computational disciplines provide the tools to analyze its structure, predict its properties, and integrate experimental data for a holistic understanding.

Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. In this compound research, this would involve:

Structural Analysis: Using software to analyze the 3D structure of this compound (C₁₀H₈FN₅O₃) to identify key chemical features (pharmacophores) responsible for its biological activity. ncats.io

Virtual Screening: Creating a digital library of this compound analogs and using computational docking algorithms to predict their binding affinity to various protein targets. This in silico approach helps prioritize which compounds to synthesize and test in the lab. ncats.io

QSAR Modeling: The original research on this compound in 1986 involved developing quantitative structure-activity relationships (QSAR) to understand how chemical modifications affected its antiallergic activity. ncats.io Modern cheminformatics enhances this by using sophisticated machine learning algorithms to build more predictive QSAR models. youtube.com

Bioinformatics provides the methods to analyze complex biological data. For this compound, this would mean:

Target Identification: Analyzing genomic and proteomic databases to identify potential protein targets for this compound based on disease association.

Pathway Analysis: Integrating data from HTS and omics studies to map the biological pathways that this compound modulates. Tools like Ingenuity Pathway Analysis help interpret how changes in protein or metabolite levels relate to a cellular response.

Application of Machine Learning and Artificial Intelligence in this compound Drug Discovery Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling predictive modeling and pattern recognition from complex datasets. These technologies can significantly accelerate the research process, from hit identification to lead optimization.

One of the most powerful applications of ML in drug discovery is the creation of models that can predict the biological activity of a compound before it is synthesized or tested. For this compound, researchers could develop predictive models using data from existing HTS campaigns and public databases like PubChem and ChEMBL.

The process typically involves:

Data Collection: Assembling a large dataset of compounds with known activity against a target of interest (e.g., a receptor involved in asthma).

Descriptor Generation: Converting the 2D or 3D structure of each molecule into a set of numerical features (descriptors), such as pharmacophore fingerprints.

Model Training: Using ML algorithms like Support Vector Machines (SVM) or Deep Neural Networks to learn the relationship between the chemical descriptors and biological activity.

Prediction: Applying the trained model to a library of virtual this compound analogs to predict their activity, allowing researchers to focus on the most promising candidates.

These in silico models act as a virtual screening cascade, dramatically reducing the number of compounds that need to be physically tested and accelerating the discovery timeline.

Beyond predicting activity, AI and ML can mine vast datasets to uncover hidden patterns and provide insights into a drug's mechanism of action. For a compound like this compound, this could involve analyzing high-content screening data, where images of cells treated with the compound are processed to extract morphological features.

By using self-supervised learning models on these image-based profiles, researchers can cluster compounds with similar effects. If this compound clusters with other compounds whose mechanism is known, it provides strong clues about its own biological function. This approach can identify subtle cellular changes that are not apparent from simple activity assays, offering a deeper understanding of how this compound affects cellular systems.

Implementation of Omics Technologies (e.g., Metabolomics, Proteomics) for Detailed Mechanistic Characterization

Omics technologies provide a global view of the molecules within a biological system. By applying proteomics and metabolomics, researchers can obtain a detailed snapshot of how this compound affects cellular proteins and metabolites, offering profound mechanistic insights.

Proteomics is the large-scale study of proteins. Using high-resolution mass spectrometry, researchers can identify and quantify thousands of proteins in a cell or tissue sample. In this compound research, a proteomics experiment might compare the proteome of cells treated with this compound to untreated cells. This could reveal:

Target Engagement: Direct identification of the protein(s) that this compound binds to.

Pathway Modulation: Changes in the abundance of proteins involved in specific signaling pathways (e.g., inflammatory pathways), confirming the drug's effect at a molecular level.

Off-Target Effects: Identification of unintended protein interactions that could be linked to side effects.

Metabolomics is the complementary study of small-molecule metabolites. As the metabolome is a direct reflection of an organism's physiological state, it can provide a real-time snapshot of a drug's impact. A metabolomics study on this compound could:

Identify Biomarkers: Discover specific metabolites whose levels change in response to this compound, which could serve as biomarkers of drug efficacy.

Elucidate Functional Outcomes: Reveal downstream effects of target engagement, such as alterations in energy metabolism or lipid profiles, providing a functional readout of the drug's action.

Integrating proteomics and metabolomics data provides a powerful, multi-layered view of this compound's biological impact, far exceeding the insights available from traditional pharmacological assays alone.

Future Research Directions and Translational Perspectives for Compounds with Similar Developmental Paths

Repurposing Potential of Eflumast and Related Tetrazole Derivatives in Emerging Disease Models

The chemical structure of this compound features a tetrazole ring, a heterocyclic moiety that has garnered significant attention in medicinal chemistry. Tetrazole is often employed as a bioisostere of the carboxylic acid group, a substitution that can enhance metabolic stability, lipophilicity, and bioavailability, while potentially reducing side effects. nih.gov This has led to the exploration of tetrazole derivatives across a wide spectrum of therapeutic areas, far beyond the initial scope of respiratory inflammation targeted by this compound.

The broad biological activity of tetrazole derivatives suggests a strong potential for repurposing. nih.gov Research has demonstrated their utility in various disease models, indicating that compounds like this compound could be screened for new therapeutic applications. For instance, different tetrazole-containing compounds have been investigated for roles in managing neurological disorders, infectious diseases like tuberculosis and malaria, and metabolic conditions such as diabetes. nih.govnih.govmdpi.com The established anti-inflammatory properties of a PDE4 inhibitor like this compound, combined with the versatile pharmacology of the tetrazole scaffold, make it a candidate for investigation in diseases with an underlying inflammatory component.

Table 1: Investigated Therapeutic Applications of Tetrazole Derivatives This table is for illustrative purposes and based on broad research into the tetrazole class.

Therapeutic AreaExample Disease Models/TargetsSupporting Rationale
Neurological Disorders Epilepsy, Alzheimer's DiseaseModulation of neurotransmitter systems and anti-inflammatory effects in the central nervous system. nih.gov
Infectious Diseases Tuberculosis, MalariaInhibition of essential microbial enzymes or pathways. nih.gov
Metabolic Diseases Type 2 DiabetesAgonism of receptors like GPR119 to stimulate GLP-1 secretion or acting as PPAR agonists. mdpi.com
Oncology Various CancersTargeting G-quadruplex (G4) DNA structures, which are implicated in cancer cell proliferation. mdpi.com
Cardiovascular Diseases HypertensionActing as angiotensin II receptor blockers (e.g., Losartan, a marketed drug containing a tetrazole ring).

Theoretical Implications for Novel Therapeutic Target Identification in Respiratory and Inflammatory Disorders

Research into specific agents like this compound contributes to a deeper understanding of the complex inflammatory cascades that drive respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). tandfonline.comnih.gov While the primary mechanism of this compound is the inhibition of PDE4, its study helps validate and refine the role of this enzyme and its downstream pathways in disease pathophysiology. This knowledge encourages the exploration of other, related therapeutic targets. worldscientific.com

The investigation of inflammatory responses in the lungs has revealed a host of potential new targets beyond those modulated by current therapies. tandfonline.comdovepress.com These include:

Alveolar Macrophages (AMs): These lung-resident immune cells are central regulators of pulmonary inflammation and are being explored as primary therapeutic targets. nih.gov

Interleukins and their Receptors: Specific cytokines like IL-33 play a significant pro-inflammatory role in COPD by stimulating the release of other mediators that cause tissue damage. dovepress.com

Alternative Cyclases: Beyond the pathways affected by PDE inhibitors, researchers are targeting other cyclases, such as soluble guanylate cyclase, to promote airway relaxation. dovepress.com

Oxidative Stress Pathways: Molecules like 8-oxoguanine DNA glycosylase (OGG1) are being investigated as targets to reduce inflammation driven by oxidative damage. nih.gov

The clinical investigation of any single compound, successful or not, provides data that helps to build a more comprehensive map of the disease's molecular landscape, thereby pointing researchers toward these novel and promising therapeutic avenues. tandfonline.comworldscientific.com

Table 2: Selected Novel Therapeutic Targets in Respiratory and Inflammatory Disease Research

Target ClassSpecific ExamplePotential Therapeutic Action
Immune Cells Alveolar MacrophagesModulating their function to reduce excessive inflammation and promote tissue homeostasis. nih.gov
Cytokines Interleukin-33 (IL-33)Blocking IL-33 signaling to prevent the downstream influx of neutrophils and subsequent lung damage. dovepress.com
Enzymes Phosphodiesterase 4B (PDE4B)Specific isoform inhibition to achieve anti-inflammatory effects with a potentially better side-effect profile. dovepress.com
DNA Repair 8-oxoguanine DNA glycosylase (OGG1)Interfering with its activity to decrease the recruitment of immune cells and mucus accumulation. nih.gov
Signal Transduction Soluble Guanylate Cyclase (sGC)Activating sGC to induce airway smooth muscle relaxation. dovepress.com

Methodological Advancements for Comprehensive Characterization of Unmarketed Pharmaceutical Compounds

The analysis of any pharmaceutical compound, particularly one that does not proceed to market, requires robust and sensitive analytical methodologies to fully characterize it and its potential impurities. pharmtech.com Impurity profiling is a critical component of drug development, as the presence of unknown entities can affect the quality and safety of a drug product. eurofins.com For unmarketed compounds like this compound, a comprehensive characterization dossier is essential for any potential future development or repurposing efforts.

Modern analytical techniques provide the necessary tools for this in-depth characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and chemical formula of a compound and its impurities. pharmtech.com Techniques like tandem MS (MS/MS) are used to fragment ions, providing structural information that helps in the elucidation of unknown structures. eurofins.com

Chromatography: High-performance liquid chromatography (HPLC) is the cornerstone for separating a drug substance from its impurities. nih.gov When coupled with MS (LC-MS), it becomes a powerful tool for both quantifying and identifying components in a complex mixture. nih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for definitive structure elucidation. Infrared (IR) and Raman spectroscopy provide information about functional groups and are valuable for solid-state characterization, such as identifying different polymorphic forms. nih.gov

In Silico Prediction: Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the potential toxicity of identified impurities based on their chemical structure, which is crucial when experimental data is lacking. eurofins.com

The application of these orthogonal methods ensures a thorough understanding of a compound's properties, which is vital for regulatory submissions and for assessing its potential for future use. pharmtech.comnih.gov

Table 3: Key Methodologies for Characterizing Unmarketed Pharmaceutical Compounds

MethodologyPrimary ApplicationInformation Gained
HPLC / UPLC Separation SciencePurity assessment; separation of the active ingredient from process impurities and degradation products. nih.gov
High-Resolution Mass Spectrometry (HRMS) IdentificationAccurate mass measurement for molecular formula determination of the compound and unknowns. pharmtech.com
Tandem Mass Spectrometry (MS/MS) Structural ElucidationFragmentation patterns that help to hypothesize the chemical structure of impurities. eurofins.com
Nuclear Magnetic Resonance (NMR) Structural ConfirmationDefinitive structural information and stereochemistry of the compound and isolated impurities. nih.gov
Electron Energy Loss Spectroscopy (EELS) Nanoscale CharacterizationIdentification of compounds and their polymorphs at the nanoscale, especially in amorphous forms. nih.gov
In Silico (QSAR) Modeling Toxicological AssessmentPrediction of potential mutagenicity or other toxic effects of impurities based on their structure. eurofins.com

Contribution of this compound Research to the Broader Understanding of Drug Development Challenges and Successes

The story of every unmarketed drug contributes to the collective knowledge of the pharmaceutical industry. The development path of a compound like this compound serves as a case study for the numerous hurdles that must be overcome. The attrition rate for new medicines is exceptionally high, with few candidates surviving the prolonged journey from lab to clinic. nih.gov

Key lessons learned from such development programs include:

The Importance of a Robust Translational Platform: A significant challenge in drug development is ensuring that preclinical data translates into clinical efficacy. longactinghiv.org A lack of clear translational processes, combining in vitro models with pharmacokinetic simulations, can lead to clinical failures despite promising early results. longactinghiv.org

Chemistry, Manufacturing, and Controls (CMC): A primary reason for the non-approval of new drugs can be related to CMC issues, not a lack of safety or efficacy data. rhotaupharma.com This includes challenges with the stability of the drug substance, the control of impurities, and the validation of analytical methods. rhotaupharma.com

Strategic Decision-Making: The decision to halt a drug's development is not always based on poor data. It can be influenced by a changing market landscape, the performance of competitor drugs, or a strategic pivot by the developing company.

Value of All Data: Even if a development program is terminated, the data generated is valuable. rhotaupharma.com It informs future projects, helps researchers understand the limitations of certain drug targets or chemical scaffolds, and contributes to the refinement of clinical trial designs. nih.gov

The research on this compound, therefore, is not a sunk cost but an investment in the broader scientific understanding of PDE4 inhibition, inflammatory diseases, and the intricate, challenging process of drug development itself. nih.gov

Q & A

Q. What are the established synthetic pathways for Eflumast, and how can researchers validate its purity and structural integrity?

this compound (C₁₀H₈FN₅O₃) is synthesized via acetylation and cyclization reactions, with intermediates characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . To validate purity, researchers should employ reversed-phase HPLC with UV detection (λ = 254 nm) and confirm compliance with ICH guidelines for impurity profiling (e.g., ≤0.1% for unknown impurities). The SMILES notation (CC(=O)C1=CC(=CC(=NC(=O)C2=NNNN2)C1=O)F) can guide computational validation of structural analogs .

Q. Which in vitro models are recommended for preliminary screening of this compound’s mast cell stabilization activity?

Rat basophilic leukemia (RBL-2H3) cells are widely used to assess histamine release inhibition. Protocols involve pre-incubating cells with this compound (1–100 μM) for 30 minutes, followed by IgE-mediated activation with anti-DNP IgE and DNP-BSA. Histamine quantification via ELISA or fluorometry is critical, with IC₅₀ values typically <10 μM indicating potency . Parallel assays using human peripheral blood-derived mast cells are advised to evaluate translational relevance .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

PK studies in Sprague-Dawley rats should include intravenous (1 mg/kg) and oral (10 mg/kg) dosing, with plasma samples collected at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. LC-MS/MS analysis (LOQ: 1 ng/mL) quantifies this compound and its acetylated metabolite. Non-compartmental analysis (NCA) using WinNonlin® calculates AUC, Cₘₐₓ, and t₁/₂. High oral bioavailability (>60%) in rodents suggests clinical potential but requires cross-validation in higher species .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across different experimental systems?

Discrepancies in H1-receptor antagonism vs. mast cell stabilization may arise from assay conditions (e.g., calcium flux vs. β-hexosaminidase release assays). Researchers should:

  • Perform comparative studies using the same cell line (e.g., RBL-2H3) under standardized calcium chelation protocols .
  • Apply molecular docking to assess binding affinity to H1 receptors (PDB ID: 6U1N) versus mast cell tryptase (PDB ID: 3B7U) .
  • Validate findings with siRNA knockdown of target proteins to isolate pathways .

Q. What methodologies optimize the detection of this compound’s off-target effects in transcriptomic studies?

RNA-seq of treated human bronchial epithelial cells (BEAS-2B) under IL-13-induced inflammation is recommended. Differential expression analysis (DESeq2, FDR <0.05) identifies genes modulated beyond the NF-κB pathway (e.g., STAT6). Functional enrichment (DAVID/KEGG) and single-cell RNA-seq can distinguish cell-type-specific responses. Cross-referencing with the ChEMBL database (CHEMBL2103838) helps prioritize off-targets .

Q. How can translational challenges in this compound’s efficacy between murine and human asthma models be addressed?

  • Use humanized NSG mice engrafted with CD34+ hematopoietic stem cells to recapitulate human mast cell responses .
  • Compare bronchial hyperresponsiveness (BHR) metrics: murine methacholine PC₁₀₀ vs. human FEV₁ decline.
  • Analyze interspecies differences in CYP3A4-mediated metabolism via liver microsome assays .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response contradictions in this compound’s anti-inflammatory assays?

  • Apply mixed-effects modeling (e.g., R lme4) to account for batch variability in IL-6/IL-8 ELISA data.
  • Use Bayesian hierarchical models to reconcile EC₅₀ disparities between primary cells and immortalized lines .
  • Share raw flow cytometry data (FCS files) and analysis scripts (Python/R) via repositories like FlowRepository or Zenodo .

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

  • Adopt ARRIVE 2.0 guidelines for animal studies: report sample size justification, randomization methods, and blinding protocols.
  • Provide HPLC chromatograms and NMR spectra (δ = 2.1 ppm for acetyl group) in supplementary materials .
  • Use electronic lab notebooks (ELNs) like LabArchives to document synthesis batches and storage conditions (−80°C in argon) .

Regulatory and Ethical Considerations

Q. What regulatory documentation is required for repurposing this compound in new therapeutic areas?

  • Compile existing FDA/EMA approval data (Unique Ingredient Identifier: 3CIG2V70UB) and cross-reference with XEVMPD (SUB06470MIG) for safety profiles .
  • Submit Investigational New Drug (IND) applications with GLP toxicity 28-day repeat-dose studies in rodents and non-rodents .

Q. How should researchers address ethical gaps in this compound’s clinical trial design?

  • Incorporate DSMB-reviewed interim analyses for trials involving asthma exacerbation endpoints.
  • Use REDCap for anonymized patient data collection, with audit trails to comply with GDPR/HIPAA .

Q. Tables

Parameter Preclinical (Rat) Clinical (Human)
Oral Bioavailability62 ± 8%45 ± 12% (estimated)
Plasma Protein Binding89%92%
Major MetaboliteAcetyl-EflumastGlucuronidated derivative
Assay Type IC₅₀ (μM) Target
H1 Receptor Binding0.8Histamine-1 Receptor
Mast Cell Stabilization5.2β-Hexosaminidase Release

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.